3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile
Description
This compound features a benzonitrile core linked to a piperidine ring via a carbonyl group. The piperidine moiety is further substituted with a 5-(trifluoromethyl)-1,3,4-oxadiazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
3-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)15-22-21-13(25-15)12-5-2-6-23(9-12)14(24)11-4-1-3-10(7-11)8-20/h1,3-4,7,12H,2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVUNPVEINEMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds. The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3 hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring.
Mode of Action
The compound’s structure suggests that it may interact with its targets through the pyrrolidine ring. The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biological Activity
The compound 3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is , characterized by the presence of a trifluoromethyl group, a piperidine moiety, and an oxadiazole ring. The structural features contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- The oxadiazole ring is known for its ability to induce apoptosis in cancer cells. For instance, compounds containing oxadiazole derivatives have been shown to inhibit cancer cell proliferation through caspase activation and modulation of apoptotic pathways .
- Trifluoromethyl groups enhance lipophilicity, allowing better membrane penetration and potentially increasing cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the molecular structure significantly influence biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and enhances membrane permeability |
| Piperidine Moiety | Confers neuroprotective properties through enzyme inhibition |
| Oxadiazole Ring | Induces apoptosis and exhibits anticancer properties |
Case Studies
-
Anticancer Study :
A study involving a series of oxadiazole derivatives demonstrated that compounds similar to our target exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines, including breast and colorectal cancers . -
Antimicrobial Testing :
In vitro tests showed that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics . -
Neuroprotective Evaluation :
In models simulating Alzheimer's disease, compounds incorporating the piperidine structure showed improved cognitive function in treated subjects, attributed to their dual inhibition of AChE and BuChE .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of Comparable Heterocyclic Compounds
Key Observations :
Comparison with Other Methods :
- Compound 41 () uses a sulfanyl linker, requiring thiolation steps absent in the target compound’s synthesis.
- The benzimidazole-bearing compound 7.XXIX () employs nitro-group incorporation, which complicates purification due to redox sensitivity.
Table 2: Comparative Properties
Functional Comparison with Agrochemical Analogs
- Trifluoromethyl vs.
- Cyanophenol Motif: Shared with pyrazon (), the benzonitrile group may confer herbicidal activity, though this remains speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
